molecular formula C8H15IO2 B14492764 2-(4-Iodobutyl)-2-methyl-1,3-dioxolane CAS No. 63035-41-6

2-(4-Iodobutyl)-2-methyl-1,3-dioxolane

Cat. No.: B14492764
CAS No.: 63035-41-6
M. Wt: 270.11 g/mol
InChI Key: TTXTWYUPYQCTHW-UHFFFAOYSA-N
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Description

2-(4-Iodobutyl)-2-methyl-1,3-dioxolane is an organic compound characterized by the presence of an iodobutyl group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodobutyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2-methyl-1,3-dioxolane with 4-iodobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodobutyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding alkane.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted products.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

Scientific Research Applications

2-(4-Iodobutyl)-2-methyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeling agent in biological studies.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Iodobutyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The dioxolane ring provides stability and can act as a protecting group in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-Iodobutyl acetate
  • 2-(4-Iodobutyl)isoindoline-1,3-dione

Uniqueness

2-(4-Iodobutyl)-2-methyl-1,3-dioxolane is unique due to its specific combination of an iodobutyl group and a dioxolane ring. This structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

63035-41-6

Molecular Formula

C8H15IO2

Molecular Weight

270.11 g/mol

IUPAC Name

2-(4-iodobutyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C8H15IO2/c1-8(4-2-3-5-9)10-6-7-11-8/h2-7H2,1H3

InChI Key

TTXTWYUPYQCTHW-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCCCI

Origin of Product

United States

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